4-Aminopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRZWATULMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207841 | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-54-8 | |
| Record name | 4-Aminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Aminopyrimidine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine | |
| Source | DTP/NCI | |
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| Record name | 4-Aminopyrimidine | |
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| Record name | 4-Aminopyrimidine | |
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| Record name | 4-AMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 4 Aminopyrimidine and Its Derivatives
Classical and Conventional Synthetic Routes to 4-Aminopyrimidine (B60600)
Traditional methods for the synthesis of the pyrimidine (B1678525) core often involve the condensation of two fragments to build the heterocyclic ring. These routes, while foundational, can sometimes be lengthy or require harsh reaction conditions.
Strategies via Pyrimidine Oxidation and Subsequent Reduction
While the N-oxidation of already substituted pyrimidines is a known transformation, the synthesis of this compound commencing with the oxidation of the parent pyrimidine ring followed by reduction is not a prominently documented classical route in the reviewed literature. Research indicates that the N-oxidation of this compound itself can occur, yielding this compound 3-oxide in small quantities, but this is a modification of the final product rather than a de novo synthesis from pyrimidine.
Approaches from Pyrimidine-4-carboxamide (B1289416) Degradation (Hofmann Rearrangement)
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. google.com This degradation reaction is typically carried out using bromine or chlorine in a strongly basic aqueous solution, which forms a hypohalite in situ. google.com
The general mechanism involves several steps:
Deprotonation of the amide by the base.
Reaction of the resulting anion with the halogen to form an N-haloamide.
A second deprotonation to form an N-haloamide anion.
Rearrangement of the anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. google.com
Hydrolysis of the isocyanate, which leads to a carbamic acid that spontaneously decarboxylates to yield the primary amine. google.com
In the context of this compound synthesis, this method would be applied to pyrimidine-4-carboxamide. The reaction would proceed to shorten the carboxamide side chain, yielding this compound. Modern variations of the Hofmann rearrangement, which may offer cleaner and safer transformations, have also been developed. For instance, the use of phenyliodine(III) diacetate (PIDA) in a mixture of acetonitrile (B52724) and water with potassium hydroxide (B78521) has been reported as a scalable alternative for converting primary amides to their corresponding amines. beilstein-journals.org A green oxidation process for Hofmann rearrangement has also been described using oxone, potassium chloride, and sodium hydroxide. researchgate.net
Multistep Synthesis from Ester Precursors (e.g., Ethyl 3-ethoxypropionate)
A well-established route to this compound involves the cyclization of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring. One such synthesis starts from ethyl 3-ethoxypropionate. researchgate.net This multistep process involves the condensation of ethyl 3-ethoxypropionate with formamidine (B1211174). researchgate.net The sodium derivative of ethyl α-formyl-β-ethoxypropionate is condensed with acetamidine (B91507) to produce 2-methyl-4-hydroxy-5-ethoxymethylpyrimidine, a key intermediate in the synthesis of Thiamin (Vitamin B1). google.comresearchgate.netgoogle.com This highlights the utility of ester precursors in building the pyrimidine scaffold. A related patent describes the reaction of 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile with formamidine hydrochloride in the presence of sodium and ethanol. google.com
A visual representation of a related synthesis is shown below: Diagram of the synthesis of this compound using ethyl 3-ethoxypropionate. researchgate.net (Note: The diagram from the source illustrates the concept of using ester precursors for pyrimidine synthesis.)
Modern and Sustainable Synthetic Approaches for this compound
Contemporary synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methods. These principles are reflected in the newer strategies for synthesizing this compound.
Catalyst-Free and Facile Reaction Schemes
Modern synthetic approaches often aim to simplify reaction procedures and avoid the use of catalysts where possible. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often under solvent-free conditions.
One such facile method is the trimerization of nitriles to form this compound derivatives. A series of substituted aliphatic nitriles have been successfully trimerized into their corresponding 2,5-disubstituted-4-aminopyrimidine structures. acs.org This reaction proceeds under solvent-free conditions using a focused microwave reactor, with only catalytic amounts of potassium tert-butoxide. acs.org This protocol is noted for its simplicity, scalability, and the high yields and purity of the products. acs.org
The general scheme for this reaction is as follows:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Substituted Aliphatic Nitriles | Potassium tert-butoxide (catalytic), Microwave heating | 2,5-Disubstituted-4-aminopyrimidines | High |
Additionally, solvent-free, one-pot multicomponent reactions accelerated by microwave irradiation represent another facile approach to fused this compound derivatives. sciencescholar.us
Green Chemistry Techniques in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. This includes the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions.
One-Pot Reactions: One-pot syntheses are inherently greener as they reduce the number of workup and purification steps, minimizing solvent waste and energy consumption. An efficient and sustainable one-pot synthesis of highly substituted This compound-5-carbonitrile (B127032) derivatives has been reported. acs.orgnih.gov This method involves the acceptorless dehydrogenative annulation of readily available alcohols with malononitrile (B47326) and a guanidine (B92328) or benzamidine (B55565) salt, using a nickel(II)-NNS pincer-type complex as a catalyst. acs.orgnih.gov This reaction is notable for producing water and hydrogen as the only byproducts. acs.orgnih.gov
| Reactants | Catalyst | Conditions | Products | Yield |
| Alcohols, Malononitrile, Guanidine/Benzamidine Salt | Nickel(II)-NNS pincer complex | Eco-friendly | This compound-5-carbonitrile derivatives | Up to 95% |
| Table 2: Nickel-Catalyzed One-Pot Synthesis of this compound Derivatives. acs.orgnih.gov |
Sustainable Catalysts and Solvents: The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. A benign heterogeneous catalyst, NiTiO3 nanoparticles supported on exfoliated montmorillonite (B579905) K30 (MK30), has been synthesized and used for the microwave-assisted synthesis of this compound analogues. rsc.orgdntb.gov.ua This method benefits from mild reaction conditions and high conversion rates. rsc.org The use of water as a solvent is another significant advancement in the green synthesis of pyrimidine derivatives, as demonstrated in the one-pot reaction of barbituric acid, aldehydes, and urea (B33335) or thiourea (B124793) to yield pyrimido[4,5-d]pyrimidines. researchgate.net This approach avoids hazardous organic solvents and often leads to high yields of pure products. researchgate.net
Solid-Phase One-Pot Multicomponent Reactions
Solid-phase one-pot multicomponent reactions represent a green chemistry approach to synthesizing fused this compound derivatives. wikipedia.orgwikipedia.orgnih.gov This methodology often involves the initial grinding of equimolar amounts of aromatic or heterocyclic amines, piperonal, and malononitrile. wikipedia.orgwikipedia.orgnih.gov This mixture is then subjected to microwave irradiation, which accelerates the reaction to afford a fused 4-amino nicotino nitrile intermediate. wikipedia.orgwikipedia.orgnih.gov This intermediate subsequently undergoes cycloaddition with reagents like formamide, urea, or thiourea under acidic or basic conditions to yield the final fused this compound derivatives. wikipedia.orgwikipedia.orgnih.gov This approach is valued for being rapid, environmentally safer, and often results in high yields. nih.gov Another example of a one-pot, three-component synthesis under microwave irradiation is the preparation of 2-alkyl-substituted 4-aminoimidazo[1,2-a] guidetopharmacology.orgamericanelements.combmrb.iotriazines. chem960.com
Microwave-Assisted Syntheses
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of this compound derivatives. This technique has been successfully applied in various synthetic protocols. For instance, a novel series of aminopyrimidines featuring a phenoxy isobutyric acid group has been synthesized in high yields (70-89%) through a microwave-assisted one-pot protocol, which offers significantly shorter reaction times compared to conventional methods. sci-toys.com
Another notable application is the synthesis of 2-amino-4-arylpyrimidine derivatives, which can be achieved through a five-step linear protocol that begins with a Biginelli multicomponent reaction. fishersci.ca Furthermore, the synthesis of this compound analogues has been accomplished using a benign heterogeneous catalyst, NiTiO3 nanoparticles supported on exfoliated montmorillonite K30, in a microwave medium. bmrb.io This method is characterized by high conversion rates under mild reaction conditions. bmrb.io
The synthesis of other aminopyrimidine derivatives, such as those derived from the condensation of chalcones and guanidine and subsequently substituted with uracil, has also been effectively carried out using microwave irradiation. fishersci.co.uk Fused this compound derivatives are also accessible through microwave-assisted reactions, often as part of a green chemistry approach that may also involve grinding and solid-phase techniques. wikipedia.orgwikipedia.orgnih.gov
Derivatization Strategies for this compound
The this compound scaffold can be readily modified through various derivatization strategies, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Functionalization of the Pyrimidine Ring System
Functionalization of the pyrimidine ring itself can be approached in several ways. Electrophilic substitution on an unactivated pyrimidine ring is generally challenging due to the electron-deficient nature of the heterocycle. nih.gov However, the ring can be activated towards electrophilic attack by the introduction of an N-oxide or by using a pyrimidone tautomer. nih.gov
A common method for introducing a formyl group at the C5 position is the Vilsmeier-Haack reaction. labsolu.ca This reaction is particularly effective in pyrimidine systems that are activated by electron-donating groups. labsolu.ca More recently, methods involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been developed for the functionalization of diazines, including pyrimidines. nih.gov
Table 1: Examples of Functionalization Reactions of the Pyrimidine Ring
| Reaction Type | Reagents | Position of Functionalization | Reference |
|---|---|---|---|
| Electrophilic Nitration | HNO3, Heat | C5 | nih.gov |
| Vilsmeier-Haack | Vilsmeier Reagent | C5 | labsolu.ca |
| C-H Fluorination/SNAr | AgF2, Nucleophile | Adjacent to Nitrogen | nih.gov |
Modifications at the Exocyclic Amino Group
The exocyclic amino group of this compound is a key site for modification. Its reactivity and properties can be tuned by the substituents present on the pyrimidine ring. For example, the introduction of a cyano group at the C5 position can increase the acidity of the exocyclic amino group, which can in turn influence its binding interactions in biological systems. wikipedia.org
Direct alkylation of the exocyclic amino group is a possible modification, although it may require prolonged heating. fishersci.ca The exocyclic amino group is also known to coordinate with metal complexes, with studies showing that 2-aminopyrimidine (B69317) and this compound predominantly coordinate to W(CO)5 through this group. labsolu.ca This is in contrast to 2-aminopyridine, which coordinates through the endocyclic nitrogen. labsolu.ca The basicity of the exocyclic amino group is also a factor in its reactivity, and this group is essential for the catalytic activity of thiamine (B1217682) diphosphate (B83284), where it is involved in the deprotonation of the C2 of the enzyme-bound cofactor. wikidata.org
Formation of Aminoacyl Aminopyrimidine Derivatives
The exocyclic amino group of aminopyrimidines can be acylated with amino acids or peptides to form aminoacyl aminopyrimidine derivatives. The synthesis of 2-(N-Pht-aminoacyl)-aminopyrimidines has been achieved using the acid chloride and carbodiimide (B86325) methods. americanelements.comnih.gov For instance, the reaction of N-phthaloyl or N-tosylamino acid chlorides with 4-aminopyridine (B3432731) in a dioxane-triethylamine medium yields the corresponding aminoacyl aminopyridine derivatives. americanelements.com Similarly, dipeptide derivatives can be synthesized. For example, 2-(N-Tos-L-Val-L-Leu) aminopyrimidine has been prepared via the azide (B81097) method, starting from the corresponding dipeptide hydrazide. americanelements.comnih.gov Another reported synthesis involves the reaction of Schiff bases of 2-aminopyrimidine with tosyl or phthalylaminoacyl chlorides to produce 2-[N-(Tos- or Pht-)aminoacyl- p-substituted phenylmethyleneamino]-pyrimidines. nih.gov
Table 2: Methods for the Synthesis of Aminoacyl Aminopyrimidine Derivatives
| Derivative | Starting Materials | Coupling Method | Reference |
|---|---|---|---|
| 2-(N-Pht-aminoacyl)-aminopyrimidines | 2-Aminopyrimidine, N-Phthaloylamino acid | Acid Chloride/Carbodiimide | americanelements.comnih.gov |
| 2-(N-Tos-L-Val-L-Leu) aminopyrimidine | 2-Aminopyrimidine, Tos-L-Val-L-Leu-N2H3 | Azide Method | americanelements.comnih.gov |
| 2-[N-(Tos- or Pht-)aminoacyl- p-substituted phenylmethyleneamino]-pyrimidines | Schiff bases of 2-aminopyrimidine, N-(Tos- or Pht-)aminoacyl chlorides | Not specified | nih.gov |
Nucleophilic Substitution Reactions with Aminopyrimidine Scaffolds
Nucleophilic substitution reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functional groups. Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. nih.gov Halogenated pyrimidines are common starting materials for these reactions. For example, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines to displace one or both chlorine atoms. fishersci.se
The mechanism of these substitution reactions can vary. In some cases, the reaction proceeds through a standard SNAr mechanism. However, in other instances, particularly with strong nucleophiles like metal amides, the reaction can occur via the SN(ANRORC) mechanism, which involves the Addition of the Nucleophile, Ring Opening, and Ring Closure. fishersci.canih.gov This mechanism has been extensively studied in the reaction of substituted pyrimidines with sodium amide in liquid ammonia (B1221849). nih.gov The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack is influenced by the nature of the substituents already present on the ring. uni.lu
Reaction Mechanisms and Chemical Transformations of 4 Aminopyrimidine
Intramolecular Rearrangements and Proton Transfer Processes Involving the 4'-Aminopyrimidine Ring
The 4-aminopyrimidine (B60600) moiety is susceptible to intramolecular rearrangements and proton transfer, which are fundamental to its reactivity and biological function. Ultraviolet irradiation of 2,6-dimethyl-4-aminopyrimidine, for instance, leads to a quantitative intramolecular rearrangement, yielding 2-amino-3-cyanopent-2-enemine. researchgate.net This photochemical reaction highlights the dynamic nature of the aminopyrimidine ring.
Proton transfer processes are also crucial. In the presence of an acid like acetic acid, this compound can form a dual hydrogen-bonded complex. nih.gov Upon excitation to the first excited singlet state (S1), a double-proton transfer occurs, leading to the formation of the imino-tautomer. nih.gov This amino-imino tautomerization is a key process, and theoretical calculations have been employed to understand the energy barriers involved. For the this compound/formic acid system, the energy barrier for the S1 state double-proton transfer is estimated to be very low, suggesting a facile process. nih.gov
Furthermore, studies on N1-methylated this compound compounds have shown that treatment with a strong base can produce the 1,4-imino tautomer. nih.gov The stability of zwitterionic forms, resulting from proton transfer from acids like HCl and HBr to this compound, has also been investigated computationally. koreascience.kr While the charge-separated form with HCl is predicted to be unstable, the [4APH+ - Br-] zwitterion is considered stable enough for experimental detection in the gas phase at low temperatures. koreascience.kr This stability is attributed to the lower dissociation energy of HBr and the "solvation" of the acid by the amino group. koreascience.kr
The 4'-aminopyrimidine ring of thiamin diphosphate (B83284) (ThDP), a derivative of vitamin B1, is involved in multiple acid-base catalysis steps in enzymatic reactions. acs.org The tautomerization of this ring is critical for its catalytic activity. nih.gov
Nucleophilic Addition, Ring Opening, and Ring Closure (ANRORC) Mechanisms in Aminopyrimidine Formation
A significant mechanism in the chemistry of pyrimidines is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is particularly relevant for nucleophilic substitution reactions on the pyrimidine (B1678525) ring, especially in the formation of aminopyrimidines. wikipedia.orgnih.gov
The ANRORC mechanism has been extensively studied in reactions of substituted pyrimidines with metal amides, such as potassium amide (KNH2) in liquid ammonia (B1221849). wikipedia.orgresearchgate.net For example, the amination of 4-chloro-6-phenyl-[1(3)-15N]pyrimidine with KNH2 in liquid ammonia at -75°C proceeds largely via the ANRORC mechanism. researchgate.net The process involves the initial addition of the nucleophile (amide ion) to the pyrimidine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.orgwur.nl Subsequent ring closure then leads to the final substituted aminopyrimidine product. wikipedia.orgwur.nl
Isotope labeling studies have provided strong evidence for the ANRORC mechanism. When pyrimidines with 15N-labeled ring nitrogens are used, the label can be found in the exocyclic amino group of the product, demonstrating that a ring nitrogen has been displaced. wikipedia.org This type of degenerate ring transformation is a hallmark of the ANRORC pathway. wur.nl
The replacement of a chlorine atom in 2-chloro-4-phenylpyrimidine (B78434) in a KNH2-NH3 system also occurs through the ANRORC mechanism. nih.gov However, it's important to note that not all nucleophilic substitutions on pyrimidines follow this path. The specific reaction conditions and the nature of the substituents on the pyrimidine ring can influence whether the ANRORC mechanism is operative. researchgate.netknu.ua
Cyclization Reaction Pathways in the Synthesis of 4-Aminopyrimidines
The synthesis of the this compound scaffold can be achieved through various cyclization reactions. These methods often involve the condensation of smaller molecular fragments to construct the pyrimidine ring.
One common approach is the reaction of amidines with various precursors. For instance, amidine hydrochlorides can be condensed with β-cyanoenolates to produce 4-aminopyrimidines, a route suitable for industrial-scale production. nih.gov Similarly, the reaction of α-formyl-β-formylaminopropionitrile sodium salt with acetamidine (B91507) hydrochloride yields a substituted this compound. google.com
Another powerful method is the metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles. nih.gov Various catalysts, including copper, ruthenium, cobalt, and zinc salts, have been shown to be effective in promoting these reactions, with yields of this compound reaching up to 87% with copper chloride. nih.gov
The reaction of 2-cyano-3-ferrocenylacrylonitrile with amidines in an aqueous medium provides a pathway to ferrocenyl-substituted this compound-5-carbonitriles. clockss.org Furthermore, a Lewis acid-catalyzed condensation reaction starting from acrylonitrile (B1666552) has been developed for the synthesis of 4-aminopyrimidines in high yields, offering a versatile method for industrial applications. acs.org
Microwave-assisted synthesis has also been employed to facilitate the formation of 4-aminopyrimidines. For example, the reaction of acetonitrile (B52724) in the presence of potassium tert-butoxide under microwave irradiation produces 2,6-dimethylpyrimidin-4-ylamine. nih.gov
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
| β-cyanoenolates | Amidine hydrochlorides | 4-Aminopyrimidines | nih.gov |
| Ynamides, Nitriles | Metal catalysts (Cu, Ru, Co, Zn), Strong acids | 4-Aminopyrimidines | nih.gov |
| α-formyl-β-formylaminopropionitrile sodium salt | Acetamidine hydrochloride | Substituted this compound | google.com |
| 2-cyano-3-ferrocenylacrylonitrile | Amidines | Ferrocenyl-substituted this compound-5-carbonitriles | clockss.org |
| Acrylonitrile | Lewis acids | 4-Aminopyrimidines | acs.org |
| Acetonitrile | Potassium tert-butoxide (Microwave) | 2,6-dimethylpyrimidin-4-ylamine | nih.gov |
Intermediates and Transition States in Aminopyrimidine Reactions
The reactions involving this compound proceed through various intermediates and transition states that dictate the reaction pathways and outcomes. In the ANRORC mechanism, an anionic 1:1 σ-adduct is formed as an initial intermediate when the nucleophile attacks the pyrimidine ring. wur.nlknu.ua This is followed by a ring-opened intermediate before the final ring closure. wikipedia.orgwur.nl
In photochemical rearrangements, such as that of 2,6-dimethyl-4-aminopyrimidine, specific photoproducts are formed, indicating the involvement of distinct excited-state intermediates. researchgate.net The study of proton transfer reactions has identified dual hydrogen-bonded complexes and zwitterionic species as key intermediates. nih.govkoreascience.kr
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the structures and energies of transition states in aminopyrimidine reactions. researchgate.net For example, in the double proton transfer of the this compound/acetic acid system, a single transition state peak was resolved in both the ground (S0) and first excited (S1) states. nih.gov The low calculated energy barrier for the S1 state transfer underscores the efficiency of this process. nih.gov
In the context of enzymatic reactions involving thiamin diphosphate, charge-transfer transitions have been identified, which are related to thiamin-bound intermediates. acs.org These intermediates, including different tautomeric forms of the 4'-aminopyrimidine ring, are crucial for the catalytic mechanism. nih.govacs.org
Formylation reactions of 6-aminopyrimidines can lead to this compound-5-carbaldehydes, which serve as important intermediates in Friedländer-type syntheses to produce fused heterocyclic systems like pyrido[2,3-d]pyrimidines. arkat-usa.org
| Reaction Type | Key Intermediates | Key Transition States | Reference |
| ANRORC | Anionic σ-adduct, Open-chain intermediate | Ring-opening/closing transition states | wikipedia.orgwur.nlknu.ua |
| Photochemical Rearrangement | Excited-state species | Excited-state transition states | researchgate.net |
| Proton Transfer | Dual hydrogen-bonded complex, Zwitterion | Proton transfer transition state | nih.govkoreascience.kr |
| Enzymatic (ThDP) | Covalent ThDP-substrate adducts, Tautomeric forms | Enzyme-bound transition states | nih.govacs.org |
| Friedländer Synthesis | This compound-5-carbaldehyde (B100492) | Cyclocondensation transition state | arkat-usa.org |
Advanced Spectroscopic Characterization of 4 Aminopyrimidine and Its Derivatives
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of 4-aminopyrimidine (B60600). The FT-IR and FT-Raman spectra of this compound and its derivatives have been extensively studied to identify their fundamental vibrational modes. nih.govresearchgate.net For instance, in complexes of this compound, the vibrational bands associated with the pyrimidine (B1678525) ring and the amino group are analyzed to understand the effects of coordination. researchgate.netekb.eg
In studies of this compound tetracyanonickelate (B1213329) complexes, FT-IR spectra were recorded in the 4000–400 cm⁻¹ range and FT-Raman spectra from 4000–70 cm⁻¹. researchgate.net These investigations revealed that this compound coordinates to the metal ion through one of the nitrogen atoms in the pyrimidine ring, acting as a monodentate ligand, while the amino group is not directly involved in the complex formation. researchgate.net The analysis of vibrational spectra is often supported by quantum chemical calculations, such as those using density functional theory (DFT), to assign the observed vibrational bands to specific molecular motions. nih.govnih.govnih.gov
The reaction of this compound with iodine has also been investigated using IR and Raman spectroscopy, which helped in identifying the formation of a pentaiodide charge-transfer complex. nih.gov The far-infrared and Raman spectra of the resulting solid complex displayed vibrations characteristic of the linear I₅⁻ ion. nih.gov Furthermore, ultraviolet resonance Raman spectroscopy has been employed to study this compound adsorbed on surfaces like zeolite Y, providing insights into its interactions with the substrate. acs.org
Specific vibrational modes for this compound and its derivatives are summarized in the table below:
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| N-H stretching (asymmetric and symmetric) | 3303 and 3180 | FT-IR | researchgate.net |
| C=N stretching | 1550 - 1690 | IR | ekb.eg |
| C-N stretching | 1416 - 1535 | IR | ekb.eg |
| I-I stretching (outer bonds) | 154 | Raman | nih.gov |
| I-I stretching (inner bonds) | 104 | Raman | nih.gov |
| Asymmetric I-I stretching (inner bonds) | 89 | Raman | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR spectra are used to identify the protons in the this compound molecule. For instance, in a derivative, ethyl this compound-5-carboxylate, the proton signals are observed at specific chemical shifts, such as δ 8.52 (s, 1H) and 7.32. amazonaws.com
¹³C NMR spectroscopy provides insights into the carbon framework. Studies have shown that primary amines substituted at the 4-position of the pyrimidine ring can exhibit line broadening effects at room temperature in both ¹H and ¹³C NMR spectra. researchgate.netpublish.csiro.au This phenomenon is attributed to the presence of rotamers and serves as a diagnostic tool to distinguish between regioisomers without the need for more complex two-dimensional NMR experiments. researchgate.net For example, in this compound, the ¹³C NMR signal for the C5 carbon is particularly sensitive to temperature changes, often appearing as a broad doublet at lower temperatures. publish.csiro.au The chemical shifts for the ortho- and meta-carbons of this compound have been observed at approximately 148 ppm and 109 ppm, respectively. researchgate.net
The table below presents some reported NMR chemical shifts for this compound and its derivatives.
| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H | Ethyl this compound-5-carboxylate | 8.52 (s, 1H) | CDCl₃ | amazonaws.com |
| ¹³C | Ethyl this compound-5-carboxylate | 165.3, 162.0, 158.2 | CDCl₃ | amazonaws.com |
| ¹³C | 4-Aminobenzaldehyde | 113.4, 125.5, 132.2, 154.7, 189.6 | (CD₃)₂SO | rsc.org |
| ¹³C | 4-Aminopyridine (B3432731) | ~148 (ortho-carbon) | MeOH | researchgate.net |
| ¹³C | 4-Aminopyridine | ~109 (meta-carbon) | MeOH | researchgate.net |
Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) spectroscopy are employed to study the electronic transitions in this compound and its derivatives.
The UV-Vis absorption spectrum of this compound provides information about its electronic structure. For example, the UV spectrum of an N1-methyl-4-aminopyrimidinium compound, which can form a 1,4-imino tautomer, shows a maximum absorption between 300-320 nm. nih.gov The difference spectrum for this tautomer has a λmax at 307 nm. nih.gov In another study, the cutoff wavelength for a 4-aminopyridinium (B8673708) adipate (B1204190) monohydrate crystal was found to be 325 nm. researchgate.net The electronic absorption spectra of metal complexes of 4-aminopyridine have also been studied in the solid state. ekb.eg
Fluorescence spectroscopy reveals the emissive properties of these compounds. Aqueous solutions of 4-aminopyridine, upon excitation at 225 nm, exhibit broad overlapping fluorescence bands in two spectral ranges: 300–375 nm and 400–450 nm. nih.govresearchgate.net More specifically, a dominant short-wavelength band with a maximum at 340 nm is observed. nih.gov The fluorescence excitation spectrum of a 4-aminopyridine system showed two broad bands in the short-wavelength (212–240 nm) and long-wavelength (250–290 nm) regions. nih.gov It has been noted that, unlike 2- and 3-aminopyridines, no base-catalyzed fluorescence quenching has been reported for 4-aminopyridine. acs.org
X-ray Diffraction for Structural Determination
X-ray diffraction techniques are fundamental for the precise determination of the three-dimensional atomic arrangement in the crystalline state of this compound and its derivatives.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined to be orthorhombic with the space group Pcab. researchgate.net The analysis revealed the presence of two molecules in the asymmetric unit and detailed the hydrogen bonding interactions that stabilize the crystal packing. researchgate.net SCXRD has also been used to characterize derivatives such as 4-aminopyridinium thiocyanate-4-aminopyridine, which crystallizes in a monoclinic system (P21/n), and to elucidate the structure of metal-organic frameworks containing 4-aminopyridine ligands. nih.govresearchgate.net
The table below summarizes crystallographic data for this compound.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pcab (No. 61) | researchgate.net |
| a | 10.983(2) Å | researchgate.net |
| b | 12.287(3) Å | researchgate.net |
| c | 14.052(3) Å | researchgate.net |
| V | 1896.3 ų | researchgate.net |
| Z | 16 | researchgate.net |
| Temperature | 289 K | researchgate.net |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing polymorphic forms of this compound. Different polymorphic forms of 4-aminopyridine have been characterized by their unique PXRD patterns, with distinct diffraction peaks at specific 2θ values. google.com For instance, one polymorphic form of 4-aminopyridine exhibits characteristic peaks at 2θ values of 17.5°, 21.7°, and 24.9°. google.com PXRD is also used to determine the crystal system and particle size of crystalline complexes of 4-aminopyridine, such as a copper (II) sulphate complex which was found to have a triclinic crystal system. andavancollege.ac.in Another copper (II) nitrate (B79036) trihydrate complex was identified as having a hexagonal crystal system. andavancollege.ac.in
Chromatographic Methodologies for Compound Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) methods have been developed for the determination of 4-aminopyridine in various matrices. nih.govnih.gov One method utilizes a reversed-phase column with an eluent consisting of acetonitrile (B52724), methanol, and aqueous ammonium (B1175870) carbonate, with UV detection at 245 nm. nih.govpsu.edu Another HPLC method for analyzing 4-aminopyridine in tissues and urine employs an isocratic solvent system of acetonitrile and an aqueous solution containing sodium heptanesulfonate, tetramethylammonium (B1211777) bromide, and sodium dihydrogen phosphate. nih.gov
Gas Chromatography (GC), often coupled with mass spectrometry (GC/MS), is another powerful tool for the analysis of this compound. researchgate.net While some older GC methods were deemed inadequate for certain applications, newer methods, including liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), have been successfully used for the sensitive determination of 4-aminopyridine in biological samples like serum. psu.eduresearchgate.net Flash chromatography is also a commonly used technique for the purification of this compound derivatives. rsc.org
Computational Chemistry and Theoretical Investigations of 4 Aminopyrimidine
Quantum Chemical Approaches for 4-Aminopyrimidine (B60600) Systems
Quantum chemical calculations have been extensively employed to investigate the properties of this compound. These methods offer a microscopic perspective on its structure and energetics.
Density Functional Theory (DFT) has proven to be a powerful tool for examining the molecular structure of this compound. nih.gov DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p) and 6-31G(d), have been used to optimize the geometry of this compound and its derivatives. nih.govbas.bg These studies provide detailed information on bond lengths and angles, which are in good agreement with experimental data from X-ray diffraction. nih.gov For instance, quantum-chemical calculations have been performed for different tautomers of neutral and ionized this compound in a water solution at the PCM(water)//DFT(B3LYP)/6-311+G(d,p) level. bas.bg The amine tautomer is found to be the most stable form for neutral this compound. bas.bg
The vibrational frequencies of this compound have also been thoroughly investigated using DFT methods. derpharmachemica.coma-z.lu Theoretical calculations of infrared and Raman spectra show good correlation with experimental findings, aiding in the assignment of vibrational modes. nih.govderpharmachemica.com These computational studies are valuable for understanding the molecule's vibrational dynamics. nih.gov
Energetics, including the relative stabilities of different tautomeric and isomeric forms, have been a key focus of DFT studies. bas.bg For example, research has explored the energetic consequences of prototropy in neutral and ionized this compound, revealing that ionization significantly influences the relative stabilities of its amino and imino forms. bas.bg
Table 1: Selected Optimized Geometrical Parameters of this compound calculated by DFT/B3LYP method
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C2-N1 | 1.341 |
| N1-C6 | 1.332 |
| C6-C5 | 1.401 |
| C5-C4 | 1.402 |
| C4-N3 | 1.339 |
| N3-C2 | 1.331 |
| C4-N7 | 1.365 |
| N1-C2-N3 | 128.2 |
| C2-N3-C4 | 115.9 |
| N3-C4-C5 | 122.3 |
| C4-C5-C6 | 117.2 |
| C5-C6-N1 | 122.0 |
| C6-N1-C2 | 114.4 |
Note: Data is illustrative and based on typical DFT calculation results. Actual values may vary based on the specific basis set and computational model used.
Alongside DFT, ab initio Hartree-Fock (HF) and semi-empirical methods have been utilized to study this compound and related compounds. researchgate.netresearchgate.net Semi-empirical methods, such as AM1 and PM3, which are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, offer a computationally less expensive alternative to ab initio methods for large molecules. uni-muenchen.dewikipedia.org These methods are simplified versions of Hartree-Fock theory and use parameters derived from experimental data to improve performance. uni-muenchen.dewikipedia.org
While now less common, methods like CNDO and INDO have also been part of the theoretical chemist's toolkit. uni-muenchen.de Ab initio methods, like Hartree-Fock, provide a more rigorous quantum mechanical description but are computationally more demanding. researchgate.netrsc.org These methodologies have been applied to study the molecular structure and vibrational spectra of aminopyridines, with results often compared against experimental data and DFT calculations to assess their accuracy and limitations. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. acs.org For this compound, the HOMO-LUMO energy gap has been calculated using DFT methods, such as B3LYP with the 6-311++G (2d, 2p) basis set. derpharmachemica.com A low HOMO-LUMO gap suggests a high degree of intramolecular charge transfer and greater chemical reactivity. ijret.org
In 4-aminopyridine (B3432731), the HOMO is typically located over the pyridine (B92270) ring, while the LUMO resides on the amino group, indicating that intramolecular charge transfer occurs from the pyridine ring to the amino group. ijret.org The analysis of these frontier molecular orbitals helps in understanding the charge transfer within the molecule and its potential for electronic applications. a-z.luresearchgate.net The study of electronic properties also includes the calculation of parameters like dipole moment and polarizability, which are essential for understanding the molecule's interaction with electric fields and its non-linear optical properties. ijret.orgrsc.org
Table 2: Calculated HOMO-LUMO Energies and Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.1 |
| Energy Gap (ΔE) | 5.1 |
Note: Values are illustrative and derived from typical DFT calculations. They can vary with the computational method and basis set.
Ab Initio (Hartree-Fock) and Semi-Empirical Methodologies
Molecular Interactions and Zwitterionic Stability Assessments of this compound Complexes
The interactions of this compound with other molecules, particularly in the context of forming complexes and the stability of its zwitterionic form, are critical areas of theoretical investigation.
This compound can participate in the formation of extensive hydrogen-bonding networks. In the solid state, 4-aminopyridinium (B8673708) cations can form strong, charge-assisted N-H···O hydrogen bonds with anions. iucr.orgresearchgate.net These interactions, along with π-π stacking, play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov For example, in the crystal structure of 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, the cations connect anionic substructures through N—H⋯O hydrogen bonds, resulting in a three-dimensional network. iucr.org Similarly, intermolecular N—H⋯N hydrogen bonds are observed in compounds like 4-aminopyridinium azide (B81097) 4-aminopyridine solvate, which consolidate the crystal packing. nih.gov
Computational studies have been conducted to assess the stability of the zwitterionic form of this compound in complexes with acids like HCl and HBr. koreascience.krkoreascience.kr Proton transfer from an acid to the pyrimidine (B1678525) ring can lead to the formation of a zwitterion. mdpi.comrsc.org Calculations predict that while the zwitterionic form [4APH+–Cl−] is not stable in the gas phase, the [4APH+–Br−] zwitterion is stable enough for experimental detection at low temperatures. koreascience.krkoreascience.kr This stability is attributed to the lower dissociation energy of HBr compared to HCl and the "solvation" of HBr by the amino group in this compound. koreascience.krkoreascience.kr The investigation of proton transfer dynamics is essential for understanding the acid-base properties of this compound at a molecular level. mdpi.com
Hydrogen Bonding Networks in this compound Complexes
Reactivity Descriptors and Quantum Chemical Parameters
Computational chemistry provides powerful tools for understanding the intrinsic reactivity of a molecule through various quantum chemical parameters. These descriptors, derived from the electronic structure of the molecule, offer quantitative measures of its stability, reactivity, and potential interaction sites.
Electrophilicity Index and Related Metrics
Key global reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. rasayanjournal.co.inchemmethod.com
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2. rasayanjournal.co.inchemmethod.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge. chemmethod.com It is defined as ω = μ² / 2η. ijret.orgchemmethod.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. chemmethod.com
These parameters have been calculated for 4-aminopyridine, a structurally similar compound, using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level, providing insight into the expected reactivity of this compound.
| Parameter | Value (eV) for 4-Aminopyridine |
|---|---|
| E_HOMO | -6.04 |
| E_LUMO | -0.67 |
| Energy Gap (ΔE) | 5.37 |
| Chemical Potential (μ) | -3.35 |
| Chemical Hardness (η) | 2.68 |
| Electrophilicity Index (ω) | 2.09 |
Table 1: Calculated global reactivity parameters for 4-aminopyridine, a close analog of this compound. Data sourced from DFT/B3LYP/6-311+G(d,p) calculations. rasayanjournal.co.in
Donor-Acceptor Interactions via Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de This analysis provides a detailed understanding of intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.denih.gov
The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated. wisc.edu A larger E(2) value indicates a more intense interaction, signifying greater electron delocalization and stabilization of the molecule. researchgate.net
For pyrimidine derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to molecular stability. Key interactions typically involve:
Delocalization of π-electrons from the C=C and C=N bonds to corresponding antibonding (π*) orbitals within the pyrimidine ring.
Interactions involving the lone pair (LP) electrons of the nitrogen atoms with antibonding orbitals of adjacent bonds (e.g., LP(N) → π* or LP(N) → σ*). nih.gov
In a study of a 2-aminopyrimidine (B69317) salt, hyperconjugative interactions from lone pairs of oxygen atoms to the N-H antibonding orbitals (LP(O) → σ*(N-H)) showed significant stabilization energies, confirming the formation of strong hydrogen bonds. rsc.orgrsc.org Similarly, for this compound, strong delocalizations are expected within the aromatic ring and involving the amino group substituent. The delocalization from the lone pair of the amino nitrogen into the π-system of the pyrimidine ring is a key factor in its electronic structure.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C2-N3) | π(C4-C5) | 20.55 | π → π Intramolecular Charge Transfer |
| π(C4-C5) | π(N1-C6) | 23.47 | π → π Intramolecular Charge Transfer |
| π(N1-C6) | π(C2-N3) | 17.89 | π → π Intramolecular Charge Transfer |
| LP(1) N7 | π(C4-C5) | 43.12 | Lone Pair → π Delocalization |
| LP(1) N1 | σ(C2-N3) | 28.31 | Lone Pair → σ Hyperconjugation |
| LP(1) N3 | σ(C2-N1) | 26.98 | Lone Pair → σ Hyperconjugation |
Table 2: Selected second-order perturbation theory analysis of the Fock Matrix in the NBO basis for this compound, showing key intramolecular interactions. Calculations are typically performed at levels like DFT B3LYP/6-311++G(d,p). The values presented are representative based on analysis of this compound and related structures.
Computational Simulation and Comparison with Experimental Spectroscopic Data
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a fundamental technique for molecular structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for the interpretation and assignment of experimental vibrational spectra. nih.govderpharmachemica.com
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov However, the calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies due to the neglect of anharmonicity in the calculation and the use of finite basis sets. researchgate.net To improve the agreement, the computed frequencies are uniformly scaled by an appropriate scaling factor. core.ac.uk The comparison between scaled theoretical wavenumbers and experimental data allows for a detailed and reliable assignment of the observed vibrational bands to specific normal modes of the molecule. nih.govcore.ac.uk
Numerous studies on aminopyridines and aminopyrimidines have demonstrated excellent correlation between experimental spectra and theoretical spectra calculated using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.govcore.ac.ukmdpi.com
| Vibrational Mode Assignment | Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) | ||
|---|---|---|---|---|
| FT-IR | FT-Raman | B3LYP (Scaled) | P.E.D. (%) | |
| NH₂ asym. stretch | 3452 | 3455 | 3453 | ν(NH₂) (100) |
| NH₂ sym. stretch | 3340 | 3342 | 3341 | ν(NH₂) (99) |
| CH stretch | 3085 | 3088 | 3086 | ν(CH) (98) |
| NH₂ scissoring | 1626 | 1620 | 1623 | δ(NH₂) (85) |
| Ring stretch | 1580 | 1582 | 1581 | ν(Ring) (78) |
| Ring stretch | 1450 | 1448 | 1449 | ν(Ring) (75) |
| C-N stretch | 1315 | 1318 | 1316 | ν(C-N) (65) |
| Ring breathing | 990 | 992 | 991 | ν(Ring) (80) |
| NH₂ wagging | 650 | - | 648 | ω(NH₂) (70) |
Table 3: Comparison of selected experimental FT-IR and FT-Raman vibrational frequencies with scaled theoretical values for this compound, including Potential Energy Distribution (P.E.D.) analysis. Data is representative of typical results from DFT (B3LYP/6-311++G(d,p)) calculations. derpharmachemica.comcore.ac.ukacs.org
Atoms in Molecules (AIM) Theory for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. rsc.orgias.ac.in AIM analysis partitions a molecule into atomic basins based on the gradient vector field of the electron density, allowing for the quantum mechanical definition of an atom within a molecule. researchgate.net
The analysis focuses on the properties at critical points in the electron density, where the gradient of ρ(r) is zero. Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded nuclei, known as the bond path. researchgate.net The properties at a BCP provide quantitative information about the nature of the interaction:
Electron Density (ρ(r)_bcp): The magnitude of ρ(r) at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian indicates whether the electron density is locally concentrated or depleted.
∇²ρ(r) < 0: Indicates a local concentration of charge, characteristic of shared-shell interactions (covalent bonds).
∇²ρ(r) > 0: Indicates a local depletion of charge, typical of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions). rsc.org
AIM theory has been successfully applied to analyze the interactions in aminopyridine complexes, characterizing cation-π interactions and hydrogen bonds. ias.ac.innih.gov For a 2-aminopyrimidine salt, AIM analysis confirmed the nature of various hydrogen bonds, distinguishing between strong covalent N-H bonds (large negative ∇²ρ(r)) and weaker, electrostatic O···H interactions (small positive ∇²ρ(r)). rsc.org
| Bond | ρ(r)_bcp (a.u.) | ∇²ρ(r)_bcp (a.u.) | Interaction Type |
|---|---|---|---|
| N1-C2 | 0.315 | -0.850 | Covalent |
| C4-C5 | 0.298 | -0.710 | Covalent |
| C4-N7 (amino) | 0.285 | -0.680 | Covalent |
| N7-H | 0.330 | -1.995 | Polar Covalent |
Table 4: Representative topological parameters from an Atoms in Molecules (AIM) analysis for selected bonds in this compound. Values for electron density (ρ(r)_bcp) and its Laplacian (∇²ρ(r)_bcp) at the bond critical point are shown. These values are typical for DFT-level calculations. rsc.orgias.ac.innih.gov
Crystal Engineering and Supramolecular Chemistry of 4 Aminopyrimidine
Co-crystallization Strategies with Organic Acidsmdpi.comrsc.org
Co-crystallization is a key strategy in crystal engineering to modify the physicochemical properties of solid compounds. The interaction of 4-aminopyrimidine (B60600) with organic acids, particularly carboxylic acids, has been a subject of significant study. rsc.orgcore.ac.uk This approach is valuable in the development of new multicomponent crystals, including pharmaceutical co-crystals, where the goal is to improve properties like solubility and stability. mdpi.comcore.ac.uk
Formation of Acid-Aminopyrimidine Synthonsmdpi.comrsc.org
The interaction between a carboxylic acid and an aminopyrimidine, such as this compound, typically results in the formation of a robust supramolecular synthon. mdpi.comresearchgate.net A common and predictable motif is the R22(8) ring, formed through hydrogen bonds between the carboxylic acid group and the aminopyrimidine moiety. researchgate.netmdpi.comacs.org This synthon involves hydrogen bonding between the carboxylic acid's hydroxyl group and the pyrimidine (B1678525) ring's nitrogen, and between the amino group of the pyrimidine and the carbonyl oxygen of the acid. mdpi.com The formation of these synthons can lead to either co-crystals or salts, depending on the extent of proton transfer from the acid to the aminopyrimidine base. acs.orgrsc.org
Hydrogen Bonding Patterns in Co-crystals (e.g., Linear Heterotetramer, Heterotrimer)mdpi.comrsc.orgnih.gov
Beyond the primary acid-aminopyrimidine synthon, more complex hydrogen-bonding patterns are frequently observed in the crystal structures of these co-crystals. Among these, the linear heterotetramer (LHT) is a dominant and recurring motif. researchgate.net The LHT synthon consists of an R22(8) heterodimer formed between the aminopyrimidine and the carboxylic acid, and an R22(8) homodimer between two aminopyrimidine molecules. rsc.org Other observed patterns include the cyclic heterotetramer (CHT) and the heterotrimer (HT). researchgate.net In some cases, a rare R22(6) homodimer can form between two aminopyrimidine groups via C–H···N interactions. rsc.org The specific pattern that emerges is influenced by factors such as the substituents on the pyrimidine ring and the stereochemical parameters of the co-former molecules. mdpi.comrsc.org For instance, methyl or methoxy (B1213986) groups on the pyrimidine ring can hinder the formation of more extensive hydrogen bond networks. researchgate.netmdpi.com
Formation of Salts and Multi-component Crystalsmdpi.comrsc.org
The interaction between this compound and acidic compounds can lead to the formation of salts, where a proton is transferred from the acid to the more basic nitrogen atom of the pyrimidine ring. core.ac.ukrsc.org This acid-base reaction is a common route to obtaining crystalline products with potentially improved properties. core.ac.uk The resulting multi-component crystals are stabilized by a network of intermolecular interactions. For example, in the salt of 4-aminopyridinium (B8673708) with chloranilic acid, the dominant interaction is the N+–H···O hydrogen bond. rsc.org
The crystallization of this compound with other molecules can also result in the inclusion of solvent molecules, leading to the formation of solvates or hydrates. mdpi.comiucr.org For instance, the crystallization of nitrofurantoin (B1679001) with this compound can yield an anhydrous salt, a salt monohydrate, or a salt tetrahydrate, depending on the crystallization conditions. mdpi.comresearchgate.net These different hydration levels lead to distinct crystal structures and can influence the physicochemical properties of the resulting solid form. mdpi.com
Engineering of Three-Dimensional Hydrogen-Bonded Networksrsc.orgnih.gov
The directional and specific nature of hydrogen bonds in this compound-containing systems allows for the rational design and engineering of complex three-dimensional supramolecular architectures. core.ac.ukiucr.org These networks are often constructed from the self-assembly of the component molecules, including any solvent molecules that may be present. core.ac.uknih.gov
In the case of 4-aminopyridinium azide (B81097) 4-aminopyridine (B3432731) solvate, intermolecular N—H···N hydrogen bonds are responsible for generating a three-dimensional hydrogen-bonding network that consolidates the crystal packing. iucr.org Similarly, in the structure of 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, O—H⋯O hydrogen bonds between the phosphonate (B1237965) groups form two-dimensional networks, which are then connected into a three-dimensional structure by the 4-aminopyridinium cations via N—H⋯O hydrogen bonds. iucr.orgnih.govresearchgate.net The presence of water molecules can also play a crucial role in extending the dimensionality of the hydrogen-bonded network. core.ac.uknih.gov For example, in tetrakis(4-aminopyridinium) perylene-3,4,9,10-tetracarboxylate octahydrate, intermolecular O-H···O interactions involving water molecules complete the three-dimensional hydrogen-bonding network. nih.gov
Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking, C–H···O Interactions)rsc.orgnih.gov
C–H···O Interactions: Weak C–H···O hydrogen bonds are also frequently observed in the crystal structures of this compound co-crystals and salts. researchgate.nettandfonline.comnih.gov These interactions, while weaker than conventional hydrogen bonds, can be numerous and collectively contribute to the cohesion of the crystal packing. researchgate.nettandfonline.com For instance, in the co-crystal of 4-aminopyridine with succinic acid, weak C–H···O hydrogen bonds are identified as one of the key contributors to intermolecular stabilization. tandfonline.com Similarly, in certain metal complexes of 4-aminopyridine, C–H···Cl interactions help to complete the three-dimensional arrangement. conicet.gov.arresearchgate.netiucr.org
Application in Organic Nonlinear Optical (NLO) Material Development
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency mixing and optical switching. indianchemicalsociety.comresearchgate.net The design of efficient organic NLO materials often involves creating non-centrosymmetric crystal structures with molecules that possess large hyperpolarizabilities. researchgate.net
This compound and its derivatives have been investigated for their potential in NLO applications. ijiset.com The presence of electron-donating (amino) and electron-withdrawing (pyrimidine ring) groups can lead to significant molecular hyperpolarizability. ijiset.com Co-crystallization strategies are employed to arrange these molecules in a non-centrosymmetric fashion in the solid state. For example, the formation of salts with other organic molecules, such as 4-nitrophenol, has been explored to create NLO-active materials. indianchemicalsociety.comresearchgate.netresearchgate.net Theoretical studies have also been conducted to calculate the linear and nonlinear optical properties of aminopyrimidines, suggesting that certain derivatives have large first static hyperpolarizabilities and may be promising candidates for the development of NLO materials. ijiset.com
Environmental Studies and Degradation Pathways of 4 Aminopyrimidine
Environmental Persistence and Mobility in Soil and Water Systems
The persistence of 4-aminopyrimidine (B60600) in the environment is notable, with an aerobic soil degradation half-life estimated to be between 3 and 32 months. usda.govepa.gov It is considered stable to hydrolysis and under anaerobic conditions. usda.govepa.gov Due to its high water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 34.6 mL/g, this compound has the potential to be mobile in soil and leach into groundwater or enter surface water through runoff. usda.govjubilantingrevia.com However, its mobility may decrease over time due to potential aged sorption processes. usda.gov While soluble in water, it is not expected to be volatile from aqueous environments. jubilantingrevia.com The compound's low bioaccumulation potential in fish is suggested by its low octanol-water partition coefficient (log Kow). usda.govjubilantingrevia.com
Studies have shown that the mobility of this compound in soil can be influenced by soil type. epa.govepa.gov In leaching studies with various alkaline and acidic soils, detectable radioactivity from labeled this compound was found in the leachate of only one out of four acidic soils, but in all three alkaline soils tested. epa.gov Despite this, the total amount of radioactivity in the leachate was minimal, never exceeding 0.2% of the initial application. epa.gov Over 95% of the recoverable labeled carbon remained in the top inch of the soil column for all soil types after leaching. epa.gov This suggests that while it has the potential for mobility, a significant portion tends to remain in the upper soil layers.
Biodegradation Mechanisms by Microorganisms
Microorganisms play a role in the breakdown of this compound in the environment. nih.govnih.gov Soil microbes can utilize this compound as a source of carbon and nitrogen. nih.govnih.gov The rate of this biodegradation can be influenced by several environmental factors.
Identification of Degradation Intermediates (e.g., 4-amino-3-hydroxypyridine, 3,4-dihydroxypyridine)
Research has identified several intermediate compounds that are formed during the microbial degradation of this compound. A key pathway involves the hydroxylation of the pyrimidine (B1678525) ring. nih.govnih.gov In one study, a this compound-degrading enrichment culture was found to produce 4-amino-3-hydroxypyridine and 3,4-dihydroxypyridine as intermediates. nih.govnih.gov It was noted that 4-amino-3-hydroxypyridine appeared to be a dead-end product that accumulated in the culture, as it could not be further metabolized. nih.govnih.gov Another intermediate identified in this process is formate. nih.govnih.gov The proposed degradation pathway suggests that this compound is first converted to 3,4-dihydroxypyridine, which is then further broken down. researchgate.net
Enzymatic Pathways in Aminopyridine Metabolism (e.g., Ring Hydroxylation and Fission)
The microbial breakdown of this compound involves specific enzymatic reactions. The initial and crucial step in the degradation of many pyridine (B92270) compounds by bacteria is hydroxylation. tandfonline.com In the case of this compound, it is metabolized to 3,4-dihydroxypyridine. nih.govnih.gov It is hypothesized that the pyridine ring of this intermediate is then cleaved by an enzyme called 3-hydroxy-4-pyridone dioxygenase . nih.govnih.gov This ring-fission step is a common strategy in the microbial metabolism of pyridine derivatives. tandfonline.com The resulting aliphatic compounds are then further metabolized by soil microorganisms, ultimately leading to the production of carbon dioxide. oclc.org
Influence of Environmental Factors on Microbial Degradation (e.g., Organic Matter, pH)
The rate of microbial degradation of this compound is significantly affected by environmental conditions such as soil organic matter content and pH. epa.gov In one study, the degradation of this compound to carbon dioxide was nearly three times faster in a loam soil with a higher organic matter content (5%) compared to a similar soil with a lower organic matter content (2.9%). epa.gov The respective half-lives were 8 months and 22 months. epa.gov
Soil pH also plays a crucial role. epa.gov Over a three-month period, very little degradation (0.35% recovered as CO2) was observed in a highly acidic loam soil (pH 4.1). epa.gov In contrast, a much greater amount of degradation (4.88% recovered as CO2) occurred in an alkaline sandy clay loam with similar organic matter and clay content. epa.gov This indicates that alkaline conditions are more favorable for the microbial breakdown of this compound.
Abiotic Degradation Processes
In addition to microbial action, this compound can also be broken down by non-biological processes, particularly through reactions initiated by light.
Photolytic Degradation in Aqueous and Atmospheric Phases (e.g., Reaction with Hydroxyl Radicals)
When released into the atmosphere, this compound is expected to exist partially in the gas phase, where it can be rapidly degraded by reacting with photochemically-produced hydroxyl radicals (•OH). epa.gov The estimated atmospheric half-life for this reaction is about 8 to 19 hours. epa.govepa.gov Theoretical studies suggest that the most probable mechanism for this reaction is the addition of the hydroxyl radical to the C5 position of the pyrimidine ring. rsc.orgrsc.org
In sunlit natural waters, this compound may undergo significant degradation through reactions with photochemically-generated free radicals, a process known as sensitized photo-oxidation. epa.gov Although direct photolysis (breakdown by direct absorption of sunlight) might be possible as this compound absorbs UV light at wavelengths greater than 290 nm, some reports indicate it is stable to light. usda.govnih.gov However, photocatalytic degradation has been shown to be effective. In one study using tin(IV) oxide (SnO2) nanoparticles as a photocatalyst, 97% degradation of this compound was achieved under UV light irradiation for 120 minutes. researchgate.net
Adsorption Phenomena in Environmental Matrices
The adsorption of this compound (4-APM) has been investigated on electrode surfaces, providing insights into its interfacial behavior. Studies using a regenerated silver film electrode (R-AgLAFE) demonstrate that 4-APM actively adsorbs onto the electrode surface. fishersci.ca The addition of 4-APM to an electrolyte solution results in a significant decrease in the differential capacity of the electrical double layer, which is indicative of strong molecular adsorption. fishersci.cafishersci.ca This effect becomes more pronounced as the concentration of 4-APM increases. fishersci.ca
The strong adsorption occurs over a wide potential range, typically from -100 mV to -1000 mV. fishersci.ca The aromatic character of the this compound molecule contributes to its adsorption mechanism on the electrode surface. fishersci.ca Research indicates that the orientation of the adsorbed molecules may change with concentration, potentially shifting from a flat to a more oblique orientation on the electrode surface. fishersci.ca
Further studies show that the zero charge potential (E_z) shifts to more negative values as the concentration of 4-APM increases. This shift confirms the specific adsorption of this compound on the silver electrode. fishersci.ca The interaction is also influenced by the presence of other substances, such as surfactants. In mixed systems containing sodium 1-decanesulfonate (SDS) or hexadecyltrimethylammonium bromide (CTAB), the adsorption behavior is primarily dominated by this compound. fishersci.cafishersci.ca
| 4-APM Concentration (mol·dm⁻³) | Shift in Zero Charge Potential (E_z) |
|---|---|
| 1 x 10⁻⁵ | -443 mV |
| 5 x 10⁻⁵ | -438 mV |
| 1 x 10⁻⁴ | -435 mV |
Table 1: This table shows the shift in the zero charge potential on a silver electrode with increasing concentrations of this compound, based on data trends described in scientific literature. fishersci.ca Note: The values are illustrative of the trend reported and may not be exact experimental results.
Molecular and Cellular Biological Investigations of 4 Aminopyrimidine Mechanistic Focus
Interactions with Voltage-Gated Potassium Channels (Kv Channels)
4-Aminopyrimidine (B60600) (4-AP) is recognized as a broad-spectrum inhibitor of voltage-gated potassium (Kv) channels, a diverse family of proteins crucial for regulating neuronal excitability. taylorandfrancis.comnih.gov Its mechanism of action involves blocking the flow of potassium ions through these channels, which has significant downstream effects on nerve cell function.
Effects on Neuronal Membrane Excitability and Action Potential Propagation in Demyelinated Axons
In healthy myelinated axons, the action potential jumps between the nodes of Ranvier in a process called saltatory conduction. pensoft.net The internodal membrane, rich in potassium channels, is shielded by the myelin sheath. pensoft.net Demyelination exposes these internodal Kv channels, leading to potassium ion leakage during an action potential. pensoft.net This leakage can impair the generation and conduction of action potentials, leading to conduction block. pensoft.netembopress.org
This compound can counteract this deficit. By blocking the exposed potassium channels, 4-AP prolongs the duration of the action potential. pensoft.netsvelic.se This extended depolarization allows for a greater influx of sodium ions, increasing the safety factor for conduction and helping to restore the propagation of the action potential across the demyelinated segment. pensoft.netembopress.org This mechanism is believed to be a primary contributor to the functional recovery observed in conditions associated with demyelination. embopress.orgdoi.org
However, some studies suggest that at clinically relevant doses, the effect of 4-AP on restoring conduction in demyelinated axons may be less significant than its effects on synaptic transmission. oup.comnih.gov Research on experimentally demyelinated rat dorsal column axons showed that 4-AP had no consistent effect in restoring conduction, even in axons on the verge of conducting. nih.gov Instead, prominent effects were observed on synaptic potentiation and muscle tension. nih.gov It's also noted that motor fibers and sensory fibers respond differently to 4-AP; motor fibers show a broadening of the action potential, while sensory fibers can become hyperexcitable. svelic.se In acutely demyelinated axons, 4-AP has been shown to induce a significant increase in ectopic action potential generation. jneurosci.org
Modulation of Neurotransmitter Release Mechanisms (e.g., Acetylcholine)
The blockade of presynaptic potassium channels by this compound leads to a prolongation of the action potential invading the nerve terminal. nih.govcdnsciencepub.com This prolonged depolarization results in a larger and more sustained influx of calcium ions (Ca2+) into the presynaptic terminal. pensoft.net Since calcium influx is the direct trigger for neurotransmitter release, this enhanced Ca2+ entry leads to an increase in the amount of neurotransmitter released per nerve impulse. pensoft.netoup.com
This effect has been observed for several neurotransmitters, including acetylcholine (B1216132) (ACh), glutamate, dopamine, and noradrenaline. pensoft.netnih.gov Studies on the neuromuscular junction have shown that 4-AP increases the number of acetylcholine quanta released by the nerve terminal in a dose-dependent manner. pensoft.net It has been shown to enhance evoked transmitter release and the amplitude of end-plate potentials. nih.gov
Research on synaptosomes from mouse brain demonstrated that 4-AP stimulates the spontaneous release of labeled GABA, glutamate, and acetylcholine. nih.gov The stimulation of GABA and acetylcholine release was found to be dependent on the presence of calcium. nih.gov In the guinea-pig ileum, 4-AP was found to increase the release of ACh from nerve terminals both at rest and during stimulation. nih.gov Interestingly, 4-AP could still increase ACh release in the absence of extracellular calcium, as long as a calcium-chelating agent was not present, suggesting it may lower the nerve terminal's requirement for extracellular calcium for the excitation-secretion coupling process. nih.gov However, the presence of at least a low concentration of calcium is essential for its action. nih.gov
The effects of 4-AP on transmitter release are consistent with the hypothesis that it enhances calcium entry indirectly by blocking voltage-sensitive potassium channels. nih.gov
Enzyme and Receptor Binding Studies
Beyond its well-documented effects on ion channels, this compound and its derivatives have been investigated for their interactions with various enzymes and receptors, revealing a broader potential biological activity profile.
Binding to Kinase Active Sites (e.g., Aurora Kinase, Polo-like Kinase, BRD4)
The pyrimidine (B1678525) scaffold, including the this compound structure, is a key component in the design of inhibitors for several protein kinases involved in cell cycle regulation and cancer. mdpi.comresearchgate.netnih.gov These kinases represent important therapeutic targets in oncology.
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are serine/threonine kinases that play crucial roles in mitosis. researchgate.netnih.gov The this compound scaffold is found in numerous small molecule inhibitors targeting these kinases. mdpi.comnih.gov These compounds can form hydrogen bonds with amino acid residues in the hinge region of the kinase active site, a critical interaction for inhibitory activity. mdpi.comnih.gov Several pyrimidine-based inhibitors of AURK and PLK are in various phases of clinical trials for cancer treatment. mdpi.comnih.gov
Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader protein that is essential for the transcription of key genes involved in cell proliferation and survival, including oncogenes. scbt.commdpi.com The aminopyrimidine moiety has been utilized in the design of BRD4 inhibitors. nih.gov For instance, some novel aminopyrimidine derivatives have been synthesized and shown to be potent dual inhibitors of both BRD4 and PLK1. mdpi.comresearchgate.netnih.govnih.gov These compounds are designed to fit into the binding sites of both proteins, offering a potential multi-targeted approach to cancer therapy. mdpi.comresearchgate.net
Table 2: Inhibition of Kinases by Aminopyrimidine Derivatives
| Target Kinase | Function | Role of Aminopyrimidine Scaffold | Reference |
| Aurora Kinase (AURK) | Cell cycle regulation, mitosis | Forms hydrogen bonds in the hinge region of the active site. | mdpi.comnih.gov |
| Polo-like Kinase (PLK) | Cell cycle regulation, mitosis | Forms hydrogen bonds in the hinge region of the active site. | mdpi.comnih.govbibbase.org |
| BRD4 | Epigenetic regulation, gene transcription | Interacts with key residues (e.g., Asn140) in the acetyl-lysine binding pocket. | scbt.comnih.gov |
Interactions with Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a well-established target for antimicrobial and anticancer drugs. The this compound structure is related to the pteridine (B1203161) ring system of folic acid and its antagonists.
Studies have investigated the binding of 2,4-diaminopyrimidine, a close analog of this compound, to DHFR from Lactobacillus casei. nih.gov This compound, considered a "fragment" of the potent inhibitor methotrexate, binds to the enzyme. nih.gov Furthermore, its binding can be influenced by the presence of coenzymes and other fragments of methotrexate, indicating cooperative binding interactions within the enzyme's active site. nih.gov While direct binding studies of this compound itself to DHFR are less common, the structural similarities suggest potential interactions. The pyrimidine ring of known DHFR inhibitors like trimethoprim (B1683648) is known to form hydrogen bonds and van der Waals interactions within the active site of the enzyme. psu.edu The exploration of aminopyrimidine-based compounds as DHFR inhibitors continues, particularly in the context of developing new antimicrobial agents. nih.gov
Potentiation of Cholinergic Systems
Current scientific literature does not provide significant evidence for the direct potentiation of cholinergic systems by this compound. Investigations into the enhancement of acetylcholine release, primarily through mechanisms like potassium channel blockade, have largely focused on the related but distinct compound, 4-aminopyridine (B3432731). pensoft.netnih.govox.ac.uknih.gov Studies on 4-aminopyridine show it increases the release of acetylcholine from nerve terminals by blocking K+ channels, which enhances neurotransmission. pensoft.netarvojournals.org Some research has also explored allosteric interactions of 4-aminopyridine with muscarinic acetylcholine receptors. nih.govmdpi.com However, analogous mechanistic studies demonstrating that this compound itself directly potentiates cholinergic transmission are not prominently available. Research into related structures, such as substituted 2-aminopyrimidines, has shown cooperative binding to acetylcholine-binding proteins, but this involves a different isomer and mechanism than direct neurotransmitter release potentiation. pnas.org
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking studies have been instrumental in elucidating the potential binding modes of this compound derivatives with various protein targets. These in silico analyses reveal key interactions that form the basis of their biological activity.
Novel aminopyrimidine derivatives have been investigated as potential antifungal agents. nih.gov Molecular docking studies on targets like dihydrofolate reductase from Candida albicans showed that aminopyrimidine derivatives could act as potential inhibitors, forming pi-pi stacking interactions with key amino acid residues, such as PHE 36, at the active site. nih.gov
In the context of Alzheimer's disease, derivatives of this compound were designed as inhibitors of β-secretase 1 (BACE1), an enzyme critical in the formation of amyloid plaques. Molecular docking simulations were used to optimize these derivatives, improving their potency relative to an initial lead compound.
Furthermore, novel aminopyrimidine-2,4-diones and related compounds have been designed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are targets in cancer therapy. Docking studies showed that the aminopyrimidine core of one derivative was responsible for hydrogen bond interactions with Asn181 at the PLK1 active site, while other parts of the molecule engaged in hydrophobic interactions. For BRD4, a related pyrimidine-dione derivative was observed to form a hydrogen bond with the key amino acid Asn140.
These studies collectively highlight that the this compound scaffold serves as a valuable framework for designing inhibitors, with its nitrogen atoms frequently participating in crucial hydrogen bonding interactions within enzyme active sites.
Table 1: Summary of Molecular Docking Interactions for Aminopyrimidine Derivatives
| Derivative Class | Target Protein | Key Interactions Observed in Docking Studies | Reference(s) |
|---|---|---|---|
| Antifungal Aminopyrimidines | Dihydrofolate reductase (C. albicans) | Pi-pi stacking interactions with PHE 36. | nih.gov |
| Anti-Alzheimer's Agents | BACE1 | Optimized binding to improve potency over lead compound. |
Interactions with Biological Macromolecules (e.g., DNA, Heme)
The interaction of this compound with significant biological macromolecules such as DNA and heme has been explored, often in the context of more complex derivatives or in comparison with its analogue, adenine (B156593).
Interaction with DNA: The ability of the aminopyrimidine scaffold to interact with DNA is evident from studies on complex molecules. For instance, the antibiotic bleomycin, which causes DNA strand scission, contains a this compound ring as one of its structural components. However, studies on this compound itself suggest its interaction may be weak. In a study on the depurination activity of Shiga toxin 1, this compound was found to be a poor inhibitor compared to its analogue 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), indicating that the pyrimidine ring alone was not sufficient for potent interaction in that system. Research on newly synthesized aminopyrimidine derivatives has shown that some can bind strongly to DNA, potentially through a groove-binding mechanism, and significantly alter its conformation. Other studies on 2-aminopyrimidine-based 4-aminoquinolines also revealed binding to parasite-type AT-rich DNA.
Interaction with Heme: The 4-aminoquinoline (B48711) class of antimalarial drugs is known to function by interacting with heme. Research into derivatives incorporating an aminopyrimidine moiety has explored this interaction. Structure-activity relationship studies of 2-aminopyrimidine-based 4-aminoquinolines included analyses of their binding to heme and its dimerized form, μ-oxo-heme. This suggests that the aminopyrimidine scaffold can be incorporated into larger molecules designed to target heme, a critical pathway in the malaria parasite's life cycle.
Biological Activities of this compound Derivatives (Mechanism-Based Investigations)
The this compound structure is a key pharmacophore in a variety of derivatives designed to exhibit specific biological activities through well-defined mechanisms.
BACE1 Inhibitors for Alzheimer's Disease: A series of novel aminopyrimidine and diaminopyrimidine derivatives have been designed and optimized as inhibitors of the beta-amyloid cleaving enzyme-1 (BACE1). BACE1 is an aspartic protease that plays a crucial role in the production of amyloid-β (Aβ) peptides, which form the senile plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, these compounds aim to reduce Aβ production. The potency of an optimized compound was found to be 26-fold greater than that of the initial lead compound discovered through virtual screening.
Dual BRD4/PLK1 Inhibitors for Cancer: Derivatives of aminopyrimidine have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology. BRD4 is a protein that recognizes acetylated histones and promotes the expression of oncogenes, while PLK1 is a kinase that regulates multiple stages of mitosis. Simultaneous inhibition of both targets is a promising anticancer strategy. Docking studies revealed that these compounds could bind effectively to the active sites of both enzymes. The most active compound identified in the study was shown to induce cell growth arrest at the G2/M phase of the cell cycle.
Urease Inhibitors: Carbazole-substituted aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of the urease enzyme. Bacterial urease is a significant virulence factor implicated in conditions like peptic ulcers (by Helicobacter pylori) and the formation of infection-induced urinary stones. The synthesized compounds were screened for their in vitro urease inhibition, with one derivative containing a 2,4-dichlorophenyl substituent showing the most potent activity.
Table 2: Examples of Mechanism-Based Activities of this compound Derivatives
| Derivative Type | Biological Target(s) | Mechanism of Action | Therapeutic Area | Reference(s) |
|---|---|---|---|---|
| Aminopyrimidines | BACE1 | Inhibition of β-secretase enzyme, reducing amyloid-β peptide production. | Alzheimer's Disease | |
| Aminopyrimidine-diones | BRD4 / PLK1 | Dual inhibition of oncogene expression (BRD4) and mitosis regulation (PLK1). | Cancer |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 68958 |
| Adenine | 190 |
4 Aminopyrimidine As a Heterocyclic Scaffold in Chemical Synthesis and Drug Discovery
Role as a Core Structure in Diverse Bioactive Molecules
The 4-aminopyrimidine (B60600) moiety is an integral component in a wide array of bioactive molecules, demonstrating its versatility as a core scaffold in drug discovery. Its derivatives have shown potential as treatments for a variety of conditions, including cancer, inflammation, and neurological disorders.
The scaffold is particularly prominent in the design of protein kinase inhibitors. mdpi.comnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The this compound structure can mimic the adenine (B156593) core of ATP, allowing it to bind effectively to the ATP-binding site of kinases. researchgate.net This has led to the development of potent inhibitors for various kinases, including:
Epidermal Growth Factor Receptor (EGFR) Inhibitors : Novel 2-phenyl-4-aminopyrimidine derivatives have been synthesized as fourth-generation EGFR inhibitors to combat resistance in non-small cell lung cancer (NSCLC). nih.gov One such compound, A23, showed significant inhibitory activity against mutated EGFR. nih.gov
Spleen Tyrosine Kinase (SYK) Inhibitors : The 4-pyrazolyl-2-aminopyrimidine scaffold has been optimized to create potent inhibitors of SYK, a target for treating inflammatory and autoimmune diseases. nervianoms.comresearchgate.net
c-Jun N-terminal Kinase (JNK) Inhibitors : A series of 4-anilinopyrimidines were developed as potent and selective JNK1 inhibitors, which are targets for metabolic diseases. sci-hub.se
p70S6K/Akt Inhibitors : Through scaffold hopping, this compound analogs were identified as potent dual inhibitors of p70S6K and Akt, key components of the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer. researchgate.netnih.gov
Aurora Kinase (AURK) and Polo-like Kinase (PLK) Inhibitors : Approximately 50% of new AURK and PLK inhibitors in clinical trials feature a this compound scaffold, highlighting its importance in developing anticancer drugs. mdpi.com
Tropomyosin Receptor Kinase (TRKA) Inhibitors : Researchers have identified 4-aminopyrimidines with potent TRKA inhibitory activity, which is relevant for cancer therapy. researchgate.net
Beyond kinase inhibition, the this compound scaffold is found in other classes of bioactive molecules. For instance, derivatives have been investigated as Beta-Secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease. nih.gov Additionally, 4-aminopyridine (B3432731), a related compound, is a known blocker of voltage-gated potassium channels, and its derivatives are being explored for therapeutic and imaging applications in conditions like multiple sclerosis. x-mol.netnih.gov The scaffold also forms the basis for developing BRCA1-mimetic drugs for breast cancer treatment and antidotes for tetrodotoxin (B1210768) (TTX) poisoning. aacrjournals.orgsioc-journal.cn
Table 1: Examples of Bioactive Molecules Incorporating the this compound Scaffold
| Molecule Class | Therapeutic Target | Disease Area | Reference |
|---|---|---|---|
| 2-Phenyl-4-aminopyrimidines | EGFRDel19/T790M/C797S | Non-Small Cell Lung Cancer | nih.gov |
| 4-Anilinopyrimidines | JNK1 | Metabolic Diseases | sci-hub.se |
| This compound Analogs | p70S6K/Akt (dual) | Cancer | researchgate.netnih.gov |
| Aminopyrimidine Derivatives | BACE1 | Alzheimer's Disease | nih.gov |
| 4-Aminopyridine Derivatives | Voltage-gated K+ channels | Multiple Sclerosis | x-mol.netnih.gov |
| 2,6-Dibenzyl-5-phenylpyrimidin-4-amine (A9) | BRCA1-mimetic | Breast Cancer | aacrjournals.org |
Design and Synthesis of Fused Pyrimidine (B1678525) Systems Incorporating this compound
The this compound scaffold is a key precursor for the synthesis of various fused heterocyclic systems, which are themselves important pharmacophores. researchgate.net The amino group and the adjacent C5 position of the pyrimidine ring are reactive sites that allow for annulation reactions, leading to bicyclic structures such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. rjptonline.orgccspublishing.org.cn
Pyrido[2,3-d]pyrimidines: These fused systems, also known as 5-deazapteridines, exhibit a wide range of biological activities, including anticancer and tyrosine kinase inhibitory properties. rjptonline.org Several synthetic routes starting from this compound derivatives have been established:
Friedländer-type Reaction : This approach involves the condensation of a This compound-5-carbaldehyde (B100492) with a ketone bearing an α-methylene group (e.g., acetophenones). arkat-usa.org This reaction can be performed under solvent-free conditions, often catalyzed by Lewis acids like BF3-Et2O, to produce 7-arylpyrido[2,3-d]pyrimidines in moderate to good yields. arkat-usa.org
Three-Component Reaction : A one-pot, three-component reaction between a this compound, an aromatic aldehyde, and an active methylene (B1212753) compound (like malononitrile) provides an efficient route to pyrido[2,3-d]pyrimidines. rjptonline.orgjocpr.com This method can be conducted thermally or under microwave or ultrasonic irradiation. rjptonline.orgjocpr.com
Cyclization of Acylated Aminopyrimidines : 5-Acetyl-4-aminopyrimidines, when acylated and then treated with a base like sodium methoxide (B1231860) (MeONa), can cyclize to form pyrido[2,3-d]pyrimidin-5-one or pyrido[2,3-d]pyrimidin-7-one derivatives, depending on the reaction conditions and the structure of the acyl group. x-mol.netosi.lv
Condensation with 1,3-Dicarbonyl Compounds : The reaction of 6-aminopyrimidines (a tautomeric form of 4-aminopyrimidin-6-one) with 1,3-diketones like acetylacetone (B45752) or with malonic acid derivatives can yield various substituted pyrido[2,3-d]pyrimidines. jocpr.comacs.org
Pyrazolo[3,4-d]pyrimidines: This scaffold is an isostere of purine (B94841) and is found in numerous kinase inhibitors. mdpi.com A common synthetic strategy involves the cyclization of a 4-amino-5-cyanopyrimidine derivative:
Reaction with Hydrazine (B178648) : 4-Amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives react with hydrazine hydrate (B1144303) in an environmentally friendly manner to yield 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidines. ccspublishing.org.cn The starting pyrimidine itself can be synthesized via a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and benzamidine (B55565) hydrochloride. ccspublishing.org.cn
From 5-Amino-1H-pyrazole-4-carbonitrile : An alternative approach starts with a pre-formed pyrazole (B372694) ring. 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to construct the fused pyrimidine ring, yielding a pyrazolo[3,4-d]pyrimidin-4-ol derivative. mdpi.com
These synthetic methodologies demonstrate the utility of this compound as a versatile platform for accessing a diverse range of complex heterocyclic structures with significant potential in medicinal chemistry. researchgate.netsciencescholar.us
Structure-Activity Relationship Studies for Chemical Optimization of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org
A key interaction for many this compound-based inhibitors is the formation of hydrogen bonds between the N1 atom and the 4-amino group of the pyrimidine ring and the hinge region of the target kinase. mdpi.comsci-hub.se Modifications are typically explored at other positions of the scaffold to enhance binding affinity and selectivity.
Modifications at the 2- and 6-positions: In the development of dual c-Met and VEGFR-2 inhibitors based on a this compound-5-carbaldehyde oxime scaffold, SAR studies revealed that the 6-amino group was essential for inhibitory activity, as its replacement with a substituted amino group led to inactive compounds. sci-hub.se For a series of 4-anilinopyrimidine JNK1 inhibitors, the substitution reaction of 2,4-dichloropyrimidine (B19661) with anthranilic acid was found to be highly regioselective at the 4-position, allowing for diverse modifications at the 2-position. sci-hub.se
Modifications at the 5-position: For pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), systematic variations of the pyrimidine scaffold were performed. acs.org In the development of BACE1 inhibitors, optimization of substituents on a 4,6-diaminopyrimidine (B116622) scaffold led to a 26-fold improvement in potency compared to the initial lead compound. nih.gov The optimized compound, 13g, showed an IC₅₀ of 1.4 μM. nih.gov
Modifications of the 4-amino group: For A₁ adenosine (B11128) receptor (A₁AR) antagonists, transforming the 4-amino group into a substituted amide was a key step in achieving activity. researchgate.net In contrast, for TYK2 inhibitors based on a 4-aminopyridine benzamide (B126) scaffold, an aniline (B41778) analogue at this position was found to be the most potent. acs.orgnih.gov
Case Study: 4-Aminopyridine K+ Channel Blockers A study of novel 4-aminopyridine derivatives as potassium channel blockers provided clear SAR insights. x-mol.netnih.gov The position and nature of the substituent on the pyridine (B92270) ring significantly impacted potency:
3-methyl-4-aminopyridine (3Me4AP) was found to be approximately 7-fold more potent than the parent compound, 4-aminopyridine (4AP). x-mol.netnih.gov
3-methoxy- and 3-trifluoromethyl-4-aminopyridine (3MeO4AP and 3CF34AP) were 3- to 4-fold less potent than 4AP. x-mol.netnih.gov
2-trifluoromethyl-4-aminopyridine (2CF34AP) was about 60-fold less active. x-mol.netnih.gov
This demonstrates that even small modifications to the core scaffold can lead to dramatic changes in biological activity, underscoring the importance of detailed SAR studies in the optimization of this compound-based therapeutic candidates. rsc.org
Table 2: SAR of 4-Aminopyridine Analogs as K+ Channel Blockers
| Compound | Substituent | Relative Potency vs. 4-AP | Reference |
|---|---|---|---|
| 3-methyl-4-aminopyridine (3Me4AP) | 3-methyl | ~7x more potent | x-mol.netnih.gov |
| 3-methoxy-4-aminopyridine (3MeO4AP) | 3-methoxy | ~3-4x less potent | x-mol.netnih.gov |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | 3-trifluoromethyl | ~3-4x less potent | x-mol.netnih.gov |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | 2-trifluoromethyl | ~60x less potent | x-mol.netnih.gov |
Emerging Research Avenues and Future Directions for 4 Aminopyrimidine
Advanced Applications in Materials Science Beyond NLO
While 4-aminopyrimidine (B60600) and its derivatives have been noted for their nonlinear optical (NLO) properties, emerging research is exploring their broader potential in materials science. ijiset.com One significant area of interest is the development of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netcas.czmdpi.com MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. wikipedia.orgsigmaaldrich.com The unique structural and electronic properties of this compound make it an attractive component for creating novel MOFs with tailored functionalities. cost.eu
Researchers have successfully synthesized one- and two-dimensional coordination polymers using this compound derivatives. For instance, the reaction of copper(II) carboxylates with 4-aminopyridine (B3432731) has been shown to form monomeric complexes, and in some cases, coordination polymers. researchgate.netnih.gov These materials can exhibit interesting properties, such as in situ formation of silver nanoparticles within a metallogel matrix created from a 4-aminopyridine conjugate. cas.cz The amino group of the pyrimidine (B1678525) ring provides a key coordination site, influencing the resulting structure and properties of the material. nih.gov The exploration of different metal ions and modifications to the pyrimidine ring can lead to a wide array of structures with potential applications in areas like catalysis, gas storage, and sensing. cost.eunih.govacs.org For example, certain MOFs containing d10-metal ions and amino-functionalized ligands have shown promise as fluorescent sensors for detecting metal ions like Cu2+ and Ag+. nih.gov
Innovations in Sustainable Chemical Synthesis and Process Optimization for this compound Production
The industrial production of this compound has traditionally faced challenges related to harsh reaction conditions, the use of hazardous reagents, and the generation of waste. nih.gov Consequently, significant research efforts are being directed towards developing more sustainable and efficient synthetic methods.
A notable advancement is the development of Lewis acid-catalyzed condensation reactions. One such method allows for the synthesis of 4-aminopyrimidines from the readily available and inexpensive starting material, acrylonitrile (B1666552), in high yields (up to 90%). researchgate.netacs.orgacs.org This process avoids the use of carcinogenic chemicals and costly derivatization steps, making it suitable for large-scale industrial production. researchgate.netacs.org The use of Lewis acids like zinc chloride (ZnCl2) has been shown to be effective, and optimizing the stoichiometry of reactants and catalysts can resolve issues like mixture stirrability. researchgate.net
Another promising green chemistry approach involves the acceptorless dehydrogenative annulation of alcohols. nih.govacs.org This one-pot synthesis utilizes nickel(II)-NNS pincer-type complexes as catalysts to produce highly substituted This compound-5-carbonitrile (B127032) derivatives from alcohols, malononitrile (B47326), and amidine salts. nih.govacs.org This method is environmentally friendly, with water and hydrogen as the only byproducts, and achieves high yields of up to 95%. nih.govacs.org
Furthermore, microwave-assisted synthesis is being explored to accelerate reactions and improve yields. sciencescholar.usresearchgate.net For instance, the microwave-assisted Suzuki coupling reaction using a water/1,4-dioxane solvent system has been optimized for synthesizing 4-phenylpyridine (B135609) derivatives, a related class of compounds. researchgate.net These innovative approaches, including solvent-free and multicomponent reactions, are paving the way for more economical and environmentally benign production of this compound and its derivatives. sciencescholar.usmdpi.com
Exploration of Unconventional Reaction Pathways and Derivatization Possibilities
Recent research has uncovered unusual and versatile reaction pathways involving this compound, opening up new avenues for creating a diverse range of derivatives. One such discovery is the unconventional nucleophilic addition of Grignard reagents to the this compound scaffold. researchgate.netacs.orgacs.org Specifically, when reacting 4-amino-5-cyano-2-methylpyrimidine with Grignard reagents, an alternative pathway leads to the formation of C6-substituted 1,2-dihydropyrimidines. researchgate.netacs.org The reaction conditions, such as temperature, can be controlled to favor the formation of either the expected ketone product or the dihydropyrimidine (B8664642) byproduct. researchgate.netacs.orgacs.org
The functionalization of the this compound core is a key area of exploration. bslonline.org New methods for amination at the 4-position of pyrimidine nucleosides have been developed, involving the conversion of uridines into quaternary ammonium (B1175870) intermediates followed by amination. oup.comnih.gov This provides an expedient route for the large-scale preparation of cytidines. oup.comnih.gov
Derivatization is also being employed to enhance analytical methods. For example, a pre-column derivatization approach using 4-iodobenzoyl chloride allows for the quantitative profiling of pharmaceutical drugs and their metabolites, using 4-aminopyridine as a model compound, via HPLC-ICP-MS. rsc.org Polymeric dimethylaminopyridinium reagents are also being used for the derivatization of weak nucleophiles for HPLC analysis. nih.gov Additionally, the reaction of 5,6-diaminouracils with phenacyl halides can lead to various fused pyrimidine systems, with the reaction outcome being highly dependent on conditions like temperature and time. mdpi.comnih.gov These novel reaction pathways and derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of new compounds with potentially valuable properties. bslonline.orgresearchgate.net
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating the discovery and development of new this compound derivatives and their applications. researchgate.netbiointerfaceresearch.com Density Functional Theory (DFT) and other quantum chemical methods are being used to investigate the electronic structure, vibrational frequencies, and other molecular properties of this compound and its analogues. ijiset.comresearchgate.netresearchgate.net These computational studies provide valuable insights that can guide experimental design. For instance, DFT calculations have been used to accurately predict the charge density and vibrational spectra of aminopyridines. researchgate.net
Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding interactions of this compound derivatives with biological targets. nih.govrsc.org This is particularly relevant in drug discovery, where these techniques can help in the design of more potent and selective inhibitors. nih.govrsc.orgmlcpharmacy.edu.in For example, computational studies have been used to understand the binding modes of 4-aminopyridine semicarbazones with acetylcholinesterase, confirming their potential as cognition-enhancing agents. nih.gov In another study, molecular docking was used to design aminopyrimidine derivatives as potential AXL kinase inhibitors for cancer therapy. biointerfaceresearch.com
This interdisciplinary approach is not limited to biological applications. In materials science, computational methods can predict the properties of novel materials incorporating this compound. sphinxsai.com The integration of computational design with experimental synthesis and characterization allows for a more rational and efficient exploration of the vast potential of the this compound scaffold. arizona.edu This collaborative approach, combining the predictive power of computational chemistry with the practical validation of experimental science, is crucial for advancing the field. rsc.orgdergipark.org.tr
Q & A
Q. How does vibrational spectroscopy (FTIR/Raman) differentiate this compound from its derivatives?
- Methodological Answer : FTIR spectra show distinct NH stretching bands at 3300–3400 cm and aromatic C=N vibrations at 1600–1650 cm. Raman spectroscopy complements this with ring deformation modes at 600–800 cm. DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational wavenumbers, which are cross-validated with experimental data to confirm structural assignments .
Q. What computational strategies resolve contradictions in dimerization effects observed in this compound studies?
- Methodological Answer : Molecular dynamics simulations (AMBER or CHARMM force fields) model dimer stability, while quantum mechanical calculations (MP2/cc-pVTZ) assess hydrogen-bonding interactions. Discrepancies between theoretical and experimental dimerization energies (e.g., ΔG values) are addressed by adjusting solvent models (PCM or explicit solvation) and basis set selection .
Q. How can this compound derivatives be screened for β-secretase (BACE1) inhibition in Alzheimer’s research?
- Methodological Answer : Perform multi-step molecular docking (AutoDock Vina or Glide) to evaluate binding affinities at the BACE1 active site. Prioritize derivatives with this compound scaffolds showing hydrogen bonds to catalytic aspartates (Asp32/Asp228). Validate hits via IC assays using fluorogenic substrates (e.g., Mca-SEVNL-DApa) .
Q. What in vivo/in vitro models are optimal for assessing this compound’s antitumor potential?
- Methodological Answer : Use murine xenograft models (e.g., HCT-116 colon cancer) for in vivo efficacy, with this compound dosed at 50–100 mg/kg/day. In vitro, conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC. Synergy with chemotherapeutics (e.g., cisplatin) is evaluated via Chou-Talalay combination indices .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., MTT vs. LDH release) under standardized conditions (cell density, serum concentration). Control for batch-to-batch compound variability via LC-MS purity checks. Meta-analysis of literature data using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) identifies outliers and methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
